molecular formula C16H17N5O3 B12930142 Adenosine, 2'-deoxy-8-phenyl- CAS No. 603106-83-8

Adenosine, 2'-deoxy-8-phenyl-

Cat. No.: B12930142
CAS No.: 603106-83-8
M. Wt: 327.34 g/mol
InChI Key: BLYRKJBYXSDVJO-QJPTWQEYSA-N
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Description

The compound “(2R,3S,5R)-5-(6-Amino-8-phenyl-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol” is a complex organic molecule that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids and participating in cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions may involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Purification methods such as crystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The purine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution on the purine ring can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

This compound has numerous applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Serves as a model compound for studying nucleoside analogs and their interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis or signaling pathways. This can lead to inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with comparable biological functions.

    2’-Deoxyadenosine: A deoxyribonucleoside analog with similar chemical properties.

Uniqueness

The uniqueness of “(2R,3S,5R)-5-(6-Amino-8-phenyl-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol” lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other nucleosides.

Properties

CAS No.

603106-83-8

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-amino-8-phenylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C16H17N5O3/c17-14-13-16(19-8-18-14)21(12-6-10(23)11(7-22)24-12)15(20-13)9-4-2-1-3-5-9/h1-5,8,10-12,22-23H,6-7H2,(H2,17,18,19)/t10-,11+,12+/m0/s1

InChI Key

BLYRKJBYXSDVJO-QJPTWQEYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C(=NC3=C(N=CN=C32)N)C4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C(=NC3=C(N=CN=C32)N)C4=CC=CC=C4)CO)O

Origin of Product

United States

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